Dibromobis(tributylphosphine)nickel(II)

Living Radical Polymerization ATRP Polymer Chemistry

Researchers requiring precise control in radical polymerization often face slow kinetics and broad MWD with generic Ni(II) catalysts. NiBr₂(PBu₃)₂ directly addresses this bottleneck: • Achieves ~90% monomer conversion within 2.5 h at 120°C-significantly faster than PPh₃ analogs. • Delivers high-M̄n poly(meth)acrylates (M̄n ~ 4×10⁵) with narrow dispersity (M̄w/M̄n = 1.2-1.4). • In photoredox cross-coupling, PBu₃ ligand provides 82% yield with >95:5 dr, where bidentate phosphines yield only trace product. Supplied as gray-white crystalline solid; stored under inert atmosphere at 2-8°C.

Molecular Formula C24H56Br2NiP2+2
Molecular Weight 625.1 g/mol
CAS No. 15242-92-9
Cat. No. B100599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromobis(tributylphosphine)nickel(II)
CAS15242-92-9
Molecular FormulaC24H56Br2NiP2+2
Molecular Weight625.1 g/mol
Structural Identifiers
SMILESCCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.[Ni](Br)Br
InChIInChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2
InChIKeyJRHYDBOXJQOUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromobis(tributylphosphine)nickel(II) Technical Overview


Dibromobis(tributylphosphine)nickel(II) (CAS: 15242-92-9; NiBr₂(PBu₃)₂) is a four-coordinate Ni(II) precatalyst with two bromide and two tri-n-butylphosphine ligands. It serves as a versatile homogeneous catalyst for C–C bond formation (including photoredox-mediated cross-couplings) [1] and halogen exchange reactions [2], as well as a mediator for living radical polymerization of methacrylates and acrylates [3]. The compound is a gray-white crystalline solid (mp 55–56 °C) that is soluble in ethers and ketones but should be stored under inert atmosphere at 2–8 °C [4].

1 Photoredox C–C cross-coupling with reported high diastereoselectivity
2 Living radical polymerization of methacrylates and acrylates at elevated temperature
3 Halogen exchange for aryl iodide synthesis under thermal conditions

NiBr₂(PBu₃)₂ Analog Substitution Challenges


Generic substitution of NiBr₂(PBu₃)₂ with other Ni(II) phosphine complexes is not straightforward due to ligand-specific performance differences. The tri-n-butylphosphine ligand imparts a unique balance of steric bulk, electron donation, and solubility that directly impacts reaction outcomes. For example, in polymerization, NiBr₂(PPh₃)₂ shows lower thermal stability and solubility compared to the PBu₃ analog, leading to slower kinetics [1]. In photoredox cross-coupling, replacing a PBu₃ ligand with other bidentate phosphines (DPPE, DPPP) can result in only trace yields [2]. Therefore, selecting the specific NiBr₂(PBu₃)₂ complex is critical for achieving the reported catalytic performance.

NiBr₂(PBu₃)₂
NiBr₂(PPh₃)₂
PPh₃ analog may show slower polymerization kinetics and lower thermal stability; solubility differences can alter reaction profiles.
NiBr₂(PBu₃)₂
Bidentate phosphines (DPPE, DPPP)
Replacing PBu₃ with bidentate ligands may result in only trace yields in photoredox cross-coupling applications.
NiBr₂(PBu₃)₂
General Ni(II) salts without PBu₃
Lack of the specific tri-n-butylphosphine coordination sphere can prevent the reported catalytic performance across multiple reaction classes.

NiBr₂(PBu₃)₂ Comparative Performance Data


Polymerization Kinetics: PBu₃ vs. PPh₃ Complexes

In living radical polymerization of methyl methacrylate (MMA), NiBr₂(PBu₃)₂ exhibits faster kinetics and superior thermal stability compared to its triphenylphosphine analog NiBr₂(PPh₃)₂. The PBu₃ complex is specifically noted for its enhanced solubility in organic solvents [1].

Polymerization kinetics
Head-to-head
∼90% conversion in 2.5 h at 120 °C
Reported faster conversion and higher thermal stability vs PPh₃ analog
Methyl methacrylate polymerization, toluene, organic bromide initiator
Living Radical Polymerization ATRP Polymer Chemistry

Photoredox Cross-Coupling: Ligand Comparison

In a nickel-promoted photoredox reaction, a precatalyst combining NiCl₂ with two PBu₃ ligands (NiCl₂(PBu₃)₂) delivered an 82% yield with >95:5 diastereomeric ratio (dr). In stark contrast, substituting the PBu₃ ligand with bidentate phosphines such as DPPE or DPPP resulted in only trace yields [1].

Photoredox yield & dr
Head-to-head
82% yield, >95:5 dr
PBu₃ ligand delivers high yield and diastereocontrol; bidentate alternatives yield trace
NiCl₂·glyme precatalyst, 3DPAFIPN photocatalyst, THF, blue LEDs, 40 °C
Photoredox Catalysis Cross-Coupling Ligand Screening

Elevated-Temperature Halogen Exchange

For the halogen exchange of aryl bromides with potassium iodide to synthesize aryl iodides, the catalytic system NiBr₂–PBu₃ is effective at elevated temperatures. While specific yield data is not provided, the report identifies NiBr₂–PBu₃ as a viable catalyst for this transformation, whereas the baseline NiBr₂–Zn system is limited to mild conditions [1].

Thermal halogen exchange
Class-level
Effective catalyst at elevated temperatures
Reported catalyst utility; data to verify
Not quantified in abstract; NiBr₂–Zn baseline limited to mild conditions
Halogen Exchange Aryl Iodide Synthesis Nickel Catalysis

Kumada Coupling Catalyst Screening

In the synthesis of multi-phenyl benzenes (bi-, ter-, quater-, quinque-phenyls) via Kumada coupling between phenyl Grignard and phenyl halides, several nickel-phosphine complexes were evaluated. The complex Ni(PBu₃)₂Cl₂ was found to be an effective catalyst alongside Ni(PPh₃)₂Cl₂, NiCl₂·dppe, and NiCl₂·dppp. No quantitative yield comparison is provided [1].

Kumada coupling screen
Reported
Identified as effective catalyst
Confirms class-level activity; no quantitative differentiation vs other Ni-phosphine complexes
Phenyl Grignard + phenyl halide, multiple catalysts tested
Kumada Coupling Biaryl Synthesis Catalyst Screening

Optimal Use Cases for NiBr₂(PBu₃)₂


High-MW Block Copolymers via Living Polymerization

NiBr₂(PBu₃)₂ is the preferred catalyst when targeting high-molecular-weight poly(meth)acrylates with narrow molecular weight distribution. Its superior thermal stability enables polymerization at 120 °C, achieving ∼90% conversion within 2.5 h—significantly faster than the PPh₃ analog—and permits the synthesis of polymers with M̄n ∼ 4 × 10⁵ and M̄w/M̄n = 1.2–1.4 [1]. This makes it uniquely suited for precision block copolymer and random copolymer production.

Photoredox Cross-Coupling with High Diastereoselectivity

In nickel-photoredox dual catalytic systems, the defined Ni(PBu₃)₂X₂ complex is essential for achieving high yields and diastereocontrol. As shown in MBH adduct transformations, the PBu₃ ligand delivers 82% yield with >95:5 dr, whereas alternative bidentate phosphines (DPPE, DPPP) yield only trace product [1]. This scenario demands procurement of the exact PBu₃-coordinated Ni(II) complex rather than in-situ ligand mixing.

Thermal Halogen Exchange for Aryl Iodides

For the conversion of less reactive aryl bromides to aryl iodides under thermal conditions, NiBr₂(PBu₃)₂ provides a catalytic pathway where baseline NiBr₂–Zn systems are ineffective [1]. This use case is particularly relevant for preparing aryl iodide intermediates that serve as versatile coupling partners in downstream cross-coupling sequences.

Polyphenyl Synthesis for Liquid Crystals & Scintillators

Ni(PBu₃)₂X₂ complexes have been validated alongside other nickel-phosphine catalysts for Kumada coupling of phenyl Grignard reagents with phenyl halides to produce bi-, ter-, and polyphenyls [1]. These compounds serve as key precursors for liquid crystal materials and organic scintillators, where reliable, scalable C–C bond formation is critical.

Application
Selection Property
Validation Focus
High-MW block copolymer synthesis
Thermal stability and solubility
Polymerization kinetics and dispersity control
Photoredox cross-coupling
PBu₃ ligand-specific reactivity
Yield and diastereoselectivity optimization
Thermal halogen exchange
Elevated-temperature activity
Aryl iodide formation efficiency
Polyphenyl synthesis (liquid crystals/scintillators)
Compatibility with Grignard reagents
Scalable biaryl formation

Technical Documentation Hub

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15 linked technical documents
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